Axitinib Amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

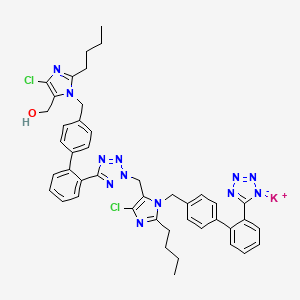

Axitinib Amide is a derivative of Axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting vascular endothelial growth factor receptors, thereby blocking angiogenesis, tumor growth, and metastases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Axitinib Amide involves several synthetic strategies. One common method includes the use of hexane sulfonic acid in a reverse-phase high-performance liquid chromatography (HPLC) system. The pH of the solution is adjusted to 2.5 using orthophosphoric acid, and the solution is filtered using a 0.45-micron pore size filter paper . Another method involves cocrystallization with carboxylic acids, such as fumaric acid, to improve the aqueous solubility of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cocrystallization techniques. Liquid-assisted grinding and slurry methods are commonly used to prepare large-scale cocrystal samples . These methods ensure the compound’s stability and improve its solubility, making it more effective for oral formulations.

Análisis De Reacciones Químicas

Types of Reactions: Axitinib Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, hexane sulfonic acid, and orthophosphoric acid. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting vascular endothelial growth factor receptors and other molecular targets .

Aplicaciones Científicas De Investigación

Axitinib Amide has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tyrosine kinase receptors. In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth. In medicine, this compound is primarily used in the treatment of advanced renal cell carcinoma, but it is also being explored for its potential in treating other types of cancer, such as breast cancer and thyroid cancer . In the industry, it is used in the development of new cancer therapies and drug formulations .

Mecanismo De Acción

Axitinib Amide exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases. The compound is reported to exhibit potency that is 50-450 times higher than that of first-generation VEGFR inhibitors . The primary molecular targets include VEGFR-1, VEGFR-2, VEGFR-3, c-KIT, and PDGFR .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Axitinib Amide include other tyrosine kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target VEGFR and other molecular pathways involved in angiogenesis and tumor growth .

Uniqueness: this compound is unique due to its high potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. It has shown significant efficacy in clinical trials, particularly in patients with advanced renal cell carcinoma who have not responded to other treatments . Additionally, its ability to form cocrystals with carboxylic acids enhances its solubility and bioavailability, making it a promising candidate for further drug development .

Propiedades

Fórmula molecular |

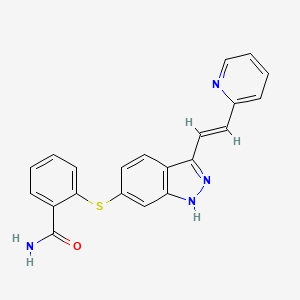

C21H16N4OS |

|---|---|

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |

InChI |

InChI=1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+ |

Clave InChI |

FYHCCBZVJQITPS-DHZHZOJOSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)

![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)

![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)